molecular formula C21H13Cl3N2O2 B5119096 2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5119096
M. Wt: 431.7 g/mol
InChI Key: ROOXSTYPLCWAAD-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated benzoxazole derivative with a suitable benzoyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby affecting the biochemical pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: shares structural similarities with other benzamide derivatives and benzoxazole-containing compounds.

    2-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks one chlorine atom compared to the target compound.

    2,3-dichloro-N-[2-chloro-5-(benzoxazol-2-yl)phenyl]benzamide: Lacks the methyl group on the benzoxazole ring.

Uniqueness

The presence of multiple chlorine atoms and the benzoxazole moiety in this compound contributes to its unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable target for research and development.

Properties

IUPAC Name

2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2/c1-11-5-8-18-17(9-11)26-21(28-18)12-6-7-14(22)16(10-12)25-20(27)13-3-2-4-15(23)19(13)24/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXSTYPLCWAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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